molecular formula C14H21NO5 B1289537 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester CAS No. 1447603-96-4

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester

Cat. No. B1289537
CAS RN: 1447603-96-4
M. Wt: 283.32 g/mol
InChI Key: QOQYWBMVVBXIND-UHFFFAOYSA-N
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Description

The compound "8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester" is a derivative of azabicyclo[3.2.1]octane, which is a structural framework found in various biologically active molecules and synthetic intermediates. The presence of the N-Boc group indicates that the nitrogen atom in the azabicyclic structure is protected, which is a common strategy in synthetic organic chemistry to prevent unwanted reactions at this site during subsequent transformations .

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the use of different starting materials and reagents to construct the bicyclic framework and introduce functional groups. For instance, the synthesis of N-BOC-2,4-methanoproline derivatives is achieved by treating azabicycle with sec-butyllithium and TMEDA, followed by quenching with electrophiles such as carbon dioxide, methyl chloroformate, or DMF to yield the corresponding acid, ester, or aldehyde . Similarly, the synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters is accomplished from pyroglutamic esters, leading to the formation of all eight possible stereoisomers .

Molecular Structure Analysis

The molecular structure of azabicyclic esters is characterized by the presence of a bicyclic system that can adopt different conformations. NMR spectroscopy studies suggest that in solution, these molecules often adopt a chair-envelope conformation with substituents such as the N-CH3 group in an equatorial position relative to the chair ring . The conformational preferences are influenced by the substitution pattern on the bicyclic framework.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions depending on the functional groups present and the reaction conditions. For example, the lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane can lead to regiochemical diversity, with different outcomes at 0 degrees C and -78 degrees C, resulting in the formation of regioisomeric methylene and bridgehead anions . These anions can be further reacted with electrophiles to yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic esters are influenced by their molecular structure. The esters derived from azabicyclo[3.2.1]octan-ols exhibit free rotation of the acyloxy group around the C-O bond, as deduced from NMR studies . Additionally, some of these compounds have demonstrated significant biological activities, such as analgesic and antipyretic effects, which are of interest in medicinal chemistry . The crystal structure of related azabicyclic esters has been determined by x-ray diffraction, confirming the configurational assignments and providing insight into the three-dimensional arrangement of atoms in the solid state .

Scientific Research Applications

Oligomerization and Polymer Science

Hashimoto and Sumitomo (1984) investigated the cationic oligomerization of bicyclic oxalactam, which is structurally related to the compound , finding that the process proceeds through a unique mechanism, resulting in high-yield oligomer mixtures. This research highlights the potential of bicyclic compounds in polymer science and materials engineering Hashimoto & Sumitomo, 1984.

Constrained Dipeptide Isosteres

Guarna et al. (1999) synthesized a novel class of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds, derived from tartaric acid and α-amino acids, show promise for peptide-based drug discovery by mimicking the dipeptide structure and potentially enhancing the stability and specificity of therapeutic peptides Guarna et al., 1999.

Monoamine Transporter Inhibitors

Pedersen et al. (2004) explored the combinatorial synthesis of benztropine analogues, employing a key step related to the structure of the compound for synthesizing monoamine transporter inhibitors. Although none of the synthesized compounds surpassed benztropine, this research underscores the utility of bicyclic compounds in designing inhibitors for neurotransmitter transporters Pedersen et al., 2004.

Peptidomimetic Synthesis

Mandal et al. (2005) reported an efficient synthesis of azabicyclo[X.Y.0]alkane amino acids, rigid dipeptide mimetics that are useful in peptide-based drug discovery. Their methodology emphasizes the versatility of bicyclic compounds in mimicking dipeptide structures, which is crucial for the development of novel therapeutics Mandal et al., 2005.

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may be inferred that it could potentially affect similar biochemical pathways.

Biochemical Analysis

Biochemical Properties

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester plays a crucial role in various biochemical reactions. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The compound interacts with several enzymes and proteins, facilitating the formation of stable intermediates in synthetic pathways. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond, releasing the active carboxylic acid form . Additionally, the Boc protecting group can be removed under acidic conditions, revealing the free amine, which can further participate in various biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain signaling proteins, leading to altered cellular responses. For example, the compound may inhibit or activate specific kinases, thereby affecting downstream signaling cascades . Furthermore, changes in gene expression induced by this compound can result in altered cellular functions, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. The compound is generally stable at room temperature but can degrade under certain conditions, such as exposure to strong acids or bases . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by esterases, which hydrolyze the ester bond to release the active carboxylic acid form . This active form can then participate in further biochemical reactions, such as conjugation with other biomolecules or oxidation-reduction reactions . The compound may also interact with cofactors, such as NADH or FAD, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of the compound can affect its activity and function, with higher concentrations potentially leading to more pronounced biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can impact the compound’s activity, as it may interact with different biomolecules depending on its subcellular environment . For example, in the nucleus, the compound may influence gene expression by interacting with transcription factors, while in the mitochondria, it may affect metabolic processes .

properties

IUPAC Name

8-O-tert-butyl 6-O-methyl 2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)10(15)7-8(9)12(17)19-4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQYWBMVVBXIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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